molecular formula C8H5BrN2O2 B1292552 6-Bromo-1H-indazole-4-carboxylic acid CAS No. 885523-08-0

6-Bromo-1H-indazole-4-carboxylic acid

Cat. No. B1292552
M. Wt: 241.04 g/mol
InChI Key: YYONCBWTWPVWRT-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-4-carboxylic acid is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a bromine atom and a carboxylic acid group in this compound suggests it has potential utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromo-indazole derivatives has been explored in various studies. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide using thionyl chloride and diethylamine . Although this does not directly describe the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, it provides insight into the methods that could be adapted for its synthesis, such as halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of bromo-indazole derivatives has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray diffraction, revealing the molecular geometry and arrangement in the solid state . This suggests that similar techniques could be employed to analyze the molecular structure of 6-Bromo-1H-indazole-4-carboxylic acid.

Chemical Reactions Analysis

Bromo-indazole compounds can participate in a variety of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through nucleophilic substitution reactions. For instance, the study on 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid demonstrates its use in labeling studies and as a tool for studying G protein-coupled receptors, indicating the reactivity of the bromo-indazole scaffold in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indazole derivatives can be inferred from related compounds. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide have been described, which contribute to the stability and solubility of the compound . These properties are crucial for the compound's behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry for cancer research .

Summary of the Application

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed .

Methods of Application or Experimental Procedures

The compounds were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . They were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Results or Outcomes

Among the compounds screened, 11c and 11d showed the higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas 11d showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

2. Luminescent Materials with Biomedical Applications

Specific Scientific Field

This compound is used in the field of Material Science and Biomedical Research .

Summary of the Application

Five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) were synthesized . These materials possess different 2D-structures and show interesting magnetic properties . The zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells .

Methods of Application or Experimental Procedures

These materials were synthesized by solvothermal routes . MTT assays were performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines .

Results or Outcomes

The Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells, most likely due to the release of toxic Cd (II) . Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .

3. Kinase Inhibitors

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the sources .

Results or Outcomes

Compound, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

4. Synthesis of Novel Amide Derivatives

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds possess a common 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid nucleus as A-ring .

Methods of Application or Experimental Procedures

The compounds were assessed using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . They were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Results or Outcomes

Among the compounds screened, some showed higher inhibitory activity on the viability of liver cells, when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against various cytokines . Some compounds have shown significant OH radical scavenging activities, DPPH radical scavenging activity and SOR scavenging activity when compared with the reference compound ascorbic acid .

5. Kinase Inhibitors

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Summary of the Application

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the sources .

Results or Outcomes

Compound, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

properties

IUPAC Name

6-bromo-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONCBWTWPVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646521
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indazole-4-carboxylic acid

CAS RN

885523-08-0
Record name 6-Bromo-1H-indazole-4-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885523-08-0
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